molecular formula C18H18ClN3O4S B2984523 N1-(2-chlorobenzyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide CAS No. 1105246-30-7

N1-(2-chlorobenzyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide

Cat. No.: B2984523
CAS No.: 1105246-30-7
M. Wt: 407.87
InChI Key: WZPDCBGTUVBQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-chlorobenzyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C18H18ClN3O4S and its molecular weight is 407.87. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been established as an effective catalyst system for Goldberg amidation, showcasing potential utility in coupling reactions involving (hetero)aryl chlorides and amides (De, Yin, & Ma, 2017). This indicates the potential of oxalamide derivatives in catalysis, particularly in cross-coupling reactions.

Crystallographic Studies

Oxazolidinones, which share structural similarities with the compound , are used as protective groups for 1,2-amino alcohols and as chiral auxiliaries. Their crystal structures, including those of various oxazolidinecarbohydrazides, have been studied, revealing insights into weak interactions such as C-H···O and C-H···π hydrogen bonds and π-π stacking interactions (Nogueira et al., 2015). This research points to the structural and interactional complexity of oxazolidinone derivatives.

Synthesis and Derivatization

N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones, related to the compound , are prepared via condensation and exhibit interesting reactions with titanium tetrachloride and allyltrimethylsilane, showing diverse applications in synthesis (Marcantoni, Mecozzi, & Petrini, 2002). This demonstrates the versatility of oxazolidinone derivatives in synthetic chemistry.

Potential as Inhibitors

2-Phenylisothiazolidin-3-one-1,1-dioxides, which are structurally related, have been synthesized and evaluated as inhibitors of human protein kinase CK2, suggesting potential therapeutic applications (Chekanov et al., 2014). This highlights the bioactivity of compounds within this chemical class.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4S/c19-16-5-2-1-4-13(16)12-20-17(23)18(24)21-14-6-8-15(9-7-14)22-10-3-11-27(22,25)26/h1-2,4-9H,3,10-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPDCBGTUVBQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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